molecular formula C14H16N4O3 B6143198 N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine CAS No. 855715-25-2

N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine

Cat. No. B6143198
CAS RN: 855715-25-2
M. Wt: 288.30 g/mol
InChI Key: DXQGHPMOABEZDJ-UHFFFAOYSA-N
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Description

N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine (N-NO2-ODA) is a cyclic amine derivative of a nitrophenyl oxadiazole. It has been studied extensively in recent years due to its potential applications in scientific research. N-NO2-ODA is a versatile compound that can be used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a potential therapeutic agent.

Scientific Research Applications

N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine has been studied extensively in recent years due to its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a potential therapeutic agent. In organic synthesis, this compound can be used as a nucleophile to form carbon-nitrogen bonds in the synthesis of heterocyclic compounds. It has also been used in the synthesis of polymers, dyes, and drugs. In coordination chemistry, this compound can be used as a ligand to form complexes with transition metals. These complexes can be used to study the structure and reactivity of transition metal complexes. In addition, this compound has been explored as a potential therapeutic agent due to its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine is not yet fully understood. However, it is believed to interact with biological systems through its ability to form complexes with transition metals. These complexes can interact with proteins, enzymes, and other biological molecules, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a variety of effects on biological systems. For example, it has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory and antioxidant properties. It has also been shown to have an inhibitory effect on the activity of enzymes, leading to a decrease in the production of certain hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine has several advantages and limitations for lab experiments. One advantage is that it is a versatile compound that can be used in a variety of applications. It is also relatively easy to synthesize, and it is stable in aqueous solutions. On the other hand, it is a relatively expensive compound, and its effects on biological systems are still being studied.

Future Directions

There are numerous potential future directions for research on N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine. For example, further studies could be conducted to explore its potential therapeutic applications, such as its ability to interact with proteins and enzymes. Additionally, further research could be conducted to explore its potential applications in organic synthesis and coordination chemistry. Finally, further research could be conducted to explore the biochemical and physiological effects of this compound on biological systems.

Synthesis Methods

N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine can be synthesized through a multi-step reaction sequence. The first step involves the reaction of 4-nitrophenol and 2-chloro-1,3,4-oxadiazole to form the corresponding nitrophenyl oxadiazole. This reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid. The second step involves the reaction of the nitrophenyl oxadiazole with cyclopentanamine in the presence of a base, such as sodium hydroxide. This reaction yields the desired product, this compound.

properties

IUPAC Name

N-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-18(20)12-7-5-10(6-8-12)14-17-16-13(21-14)9-15-11-3-1-2-4-11/h5-8,11,15H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQGHPMOABEZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401319866
Record name N-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831952
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

855715-25-2
Record name N-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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